molecular formula C15H16Cl2N2O4 B2435460 Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318469-60-2

Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B2435460
CAS No.: 318469-60-2
M. Wt: 359.2
InChI Key: ILAHQIAKGLWUPT-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzoyl group attached to a piperazine ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3,4-dichlorobenzoyl chloride with piperazine in the presence of a base.

    Step 2: Esterification of the resulting intermediate with ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group but differ in their overall structure and functional groups.

    Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate: This compound is similar but has a different substitution pattern on the benzoyl group.

Uniqueness

Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific substitution pattern and the presence of both the piperazine ring and ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)9-3-4-10(16)11(17)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHQIAKGLWUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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